molecular formula C13H18N2O4 B14767186 4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid

4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid

Cat. No.: B14767186
M. Wt: 266.29 g/mol
InChI Key: IMMDNMLWORJOPP-UHFFFAOYSA-N
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Description

4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Paal-Knorr condensation reactions, followed by esterification and hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxycarbonyl group and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The cyclohexanecarboxylic acid moiety can also contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid is unique due to the presence of both the pyrazole ring and the cyclohexanecarboxylic acid moiety. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

4-(5-ethoxycarbonylpyrazol-1-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H18N2O4/c1-2-19-13(18)11-7-8-14-15(11)10-5-3-9(4-6-10)12(16)17/h7-10H,2-6H2,1H3,(H,16,17)

InChI Key

IMMDNMLWORJOPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=NN1C2CCC(CC2)C(=O)O

Origin of Product

United States

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